Metatinib is a small molecule tyrosine kinase inhibitor (TKI) that demonstrates inhibitory activity against c-MET and vascular endothelial growth factor receptor 2 (VEGFR2) [, , ]. It is primarily utilized in preclinical research to investigate its potential as an anti-cancer agent and its role in modulating the tumor microenvironment [, ].
BMS-794833 is a small molecule compound that functions primarily as an inhibitor of the c-Met receptor tyrosine kinase and the vascular endothelial growth factor receptor 2 (VEGFR-2). It has garnered attention in cancer research due to its potential therapeutic applications, particularly in treating gastric cancer. The compound exhibits significant inhibitory activity against multiple receptors, making it a candidate for dual-target therapies in oncology.
BMS-794833 was developed by Bristol Myers Squibb as part of their research into targeted cancer therapies. The compound is classified under dual-target inhibitors that aim to simultaneously block the signaling pathways of c-Met and VEGFR-2, both of which are implicated in tumor growth and metastasis.
BMS-794833 falls into the category of protein tyrosine kinase inhibitors. Specifically, it targets:
The compound has shown promising results in preclinical studies, leading to its evaluation in clinical trials for various cancer types, particularly those resistant to conventional therapies.
The synthesis of BMS-794833 involves several key steps that integrate advanced organic chemistry techniques. The process typically begins with the formation of intermediate compounds through nucleophilic reactions.
The synthetic pathway can be represented as follows:
The chemical structure and purity are confirmed through various spectroscopic methods, including infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy.
BMS-794833 has a complex molecular structure featuring a quinazoline core, which is essential for its activity as a kinase inhibitor. The specific arrangement of functional groups allows for effective binding to the target receptors.
The molecular formula of BMS-794833 is CHNOS, with a molecular weight of approximately 301.37 g/mol. The compound's structural characteristics include:
BMS-794833 participates in various chemical reactions that facilitate its synthesis and functionalization. Key reactions include:
The reactivity profiles are influenced by the electronic nature of the substituents on the quinazoline ring, which can be modified to enhance potency or selectivity against specific kinases.
BMS-794833 exerts its therapeutic effects primarily through competitive inhibition at the active sites of c-Met and VEGFR-2. By binding to these receptors, it disrupts their phosphorylation and subsequent signaling pathways that promote tumor growth and angiogenesis.
In vitro studies have demonstrated that BMS-794833 has an IC50 value of approximately 1.7 nM for c-Met and 15 nM for VEGFR-2, indicating potent inhibitory effects on these targets . This dual inhibition can lead to reduced tumor cell proliferation and enhanced apoptosis in cancer cells.
BMS-794833 is typically presented as a solid at room temperature, with solubility characteristics dependent on solvent choice—commonly soluble in organic solvents like dimethyl sulfoxide (DMSO).
Key chemical properties include:
Relevant data from spectral analyses confirm the presence of functional groups critical for its activity .
BMS-794833 is primarily investigated for its potential use in oncology, particularly:
The ongoing research aims to further elucidate its efficacy and safety profile in clinical settings, potentially leading to new treatment options for patients with resistant tumors .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3